N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as trifluoromethyl ketones and piperidine derivatives . Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N3-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may contribute to its overall stability and bioavailability. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(phenylmethyl)amine: This compound shares the N-methyl-N-(phenylmethyl) structure but lacks the trifluoromethyl and piperidine groups.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are used in similar applications, particularly in medicinal chemistry.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their biological activity and potential therapeutic applications.
Uniqueness
N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its reactivity and binding affinity, while the piperidine ring contributes to its stability and bioavailability.
Properties
Molecular Formula |
C22H25F3N2O |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-8-3-2-4-9-17)21(28)19-11-7-13-27(16-19)15-18-10-5-6-12-20(18)22(23,24)25/h2-6,8-10,12,19H,7,11,13-16H2,1H3 |
InChI Key |
NXOPRQUIKXFMJJ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.